molecular formula C23H22ClFN2O3S B3010772 N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide CAS No. 451504-92-0

N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide

Cat. No. B3010772
CAS RN: 451504-92-0
M. Wt: 460.95
InChI Key: UVCKFAJYPNFPPJ-UHFFFAOYSA-N
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Description

The compound "N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that could help infer some of the properties and activities of the compound .

Synthesis Analysis

The first paper discusses the synthesis of a series of 4-amino-5-chloro-2-ethoxybenzamides with various heteroalicycles and evaluates their gastroprokinetic activity . Although the target compound is not directly synthesized in this study, the methods used for synthesizing the benzamide derivatives could be relevant. The synthesis involves the replacement of certain atoms in the morpholine oxygen of a known gastroprokinetic agent, which suggests that a similar approach could be used to synthesize the target compound by introducing the appropriate sulfamoyl and chloro-methylphenyl groups.

Molecular Structure Analysis

The second paper provides crystal structure data for three N-(arylsulfonyl)-4-fluorobenzamides . These compounds share a similar benzamide and fluorine substitution pattern with the target compound. The conformation of the aromatic rings in these molecules is described, with angles of inclination ranging from approximately 82 to 90 degrees. This information could be extrapolated to predict the molecular conformation of the target compound, which may also exhibit a similar spatial arrangement of its aromatic components.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not explicitly detailed in the provided papers. However, the crystallographic data from the second paper suggest that compounds with similar structural motifs may exhibit solid-state properties such as specific conformational angles between aromatic rings. These properties, along with the presence of electronegative atoms like chlorine and fluorine, could influence the compound's solubility, melting point, and other physicochemical characteristics.

Scientific Research Applications

Novel Crystalline Forms and Therapeutic Applications

Research on compounds with similar structures, such as 3,5-dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide, has highlighted their potential in treating a wide range of disorders including asthma, gastrointestinal diseases, pain, and depression due to their NK1/NK2 antagonistic properties (Norman, 2008).

Behavioral Responses and Repellent Activity

A series of substituted aromatic amides, which include modifications on the phenyl ring similar to the compound , have been synthesized and evaluated for their behavioral responses and repellent activity against Aedes aegypti mosquitoes. These studies could guide the development of new repellents or behavior-modifying agents for vector control (Garud et al., 2011).

Synthesis and Biological Activities

The synthesis and characterization of compounds structurally related to N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide, including their crystal structure, spectral investigations, and biological activities, have been reported. These studies provide insights into the potential uses of these compounds in developing new therapeutic agents with antimicrobial properties or as inhibitors for specific proteins (Murugavel et al., 2016).

Antimicrobial Studies

N-substituted sulfanilamide derivatives, which share a similar sulfonamide functional group with the compound in focus, have been synthesized and characterized. These compounds have been evaluated for their thermal properties and antimicrobial activities against various bacterial and fungal strains, suggesting the potential antimicrobial applications of sulfonamide-based compounds (Lahtinen et al., 2014).

Environmental Applications

Studies on compounds like N-(((2-((2-Aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated into hydrous zirconium oxide have demonstrated their effectiveness in removing heavy metals from aqueous solutions. This indicates a potential environmental application of similar compounds in water treatment and pollution remediation efforts (Rahman & Nasir, 2019).

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-[ethyl-(3-methylphenyl)sulfamoyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O3S/c1-4-27(17-8-5-7-15(2)13-17)31(29,30)18-11-12-21(25)19(14-18)23(28)26-22-10-6-9-20(24)16(22)3/h5-14H,4H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVCKFAJYPNFPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=C(C(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-5-(N-ethyl-N-(m-tolyl)sulfamoyl)-2-fluorobenzamide

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